molecular formula C16H12N6S2 B12151475 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

Cat. No.: B12151475
M. Wt: 352.4 g/mol
InChI Key: PQAYZKKNKCLQBC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic tricyclic system featuring a fused 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene core modified with a 1-phenyltetrazole sulfanyl substituent at position 12. The structure combines a rigid bicyclic framework with a tetrazole ring, a pharmacophore known for its metabolic stability and hydrogen-bonding capacity. Its synthesis likely involves thiol-mediated coupling, as evidenced by analogous procedures for tetrazole-thioether derivatives (e.g., 5-(2-(3,4-methylenedioxyphenyl)ethylsulfonyl)-1-phenyltetrazole) using DIAD and triphenylphosphine in THF .

Properties

Molecular Formula

C16H12N6S2

Molecular Weight

352.4 g/mol

IUPAC Name

12-(1-phenyltetrazol-5-yl)sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene

InChI

InChI=1S/C16H12N6S2/c1-2-5-10(6-3-1)22-16(19-20-21-22)24-15-13-11-7-4-8-12(11)23-14(13)17-9-18-15/h1-3,5-6,9H,4,7-8H2

InChI Key

PQAYZKKNKCLQBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment to the tricyclic core. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene undergoes various chemical reactions, including:

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes or receptors in a similar manner . The compound’s unique structure also enables it to interact with multiple pathways, potentially leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a class of tricyclic systems with sulfur and nitrogen heteroatoms. Key analogues include:

Compound Name Molecular Weight (g/mol) Substituents XLogP3 Key Features
Target Compound ~349.5 (estimated) 1-Phenyltetrazole sulfanyl ~4.5 High polarity due to tetrazole; potential for π-π interactions with phenyl.
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene 347.5 2-Methylthiazole methylsulfanyl 4.9 Thiazole enhances lipophilicity; ethyl group may improve bioavailability.
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene ~406.0 (estimated) Chloro, 4-(trifluoromethyl)phenyl ~5.2 Electron-withdrawing groups increase stability; potential halogen bonding.
3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one derivatives ~300–350 (varies) Methoxy/hydroxyphenyl, ketone ~3.0 Ketone introduces polarity; reduced aromaticity compared to tetrazole.

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s phenyltetrazole group balances polarity (via tetrazole’s nitrogen atoms) and lipophilicity (via the phenyl ring). In contrast, the thiazole derivative exhibits higher XLogP3 (4.9), suggesting enhanced membrane permeability.
  • The trifluoromethylphenyl analogue combines halogen and fluorine atoms, likely improving metabolic resistance and binding to hydrophobic pockets.

Synthetic Flexibility :

  • The thiol coupling method used for the target compound (similar to ) is adaptable for diverse substituents, as seen in the synthesis of thiophene-, furan-, and pyridine-containing analogues .

Structural Rigidity :

  • The tricyclic core in all analogues enforces planarity, which may enhance binding to flat enzymatic pockets. Mercury CSD data could further elucidate conformational preferences.

Potential Applications: Tetrazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The thiazole variant may target bacterial pathways due to thiazole’s prevalence in antibiotics.

Biological Activity

The compound 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their pharmacological properties.

Chemical Structure and Properties

The compound belongs to a class of tetrazole derivatives known for their diverse biological activities. The molecular formula is C15H12N8S2C_{15}H_{12}N_8S_2 with a molecular weight of approximately 368.44 g/mol. The structure features a tetrazole ring linked to a phenyl group and a sulfur atom, which is significant for its biological interactions.

Synthesis

The synthesis of 12-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multi-step reactions including the formation of the tetrazole ring and subsequent modifications to introduce sulfur-containing moieties.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this structure exhibit significant antimicrobial activity against various bacterial strains. For example:

  • In vitro studies showed that derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Antidiabetic Potential

Research has indicated that certain derivatives may act as α-glucosidase inhibitors:

  • A study highlighted that compounds similar to the target structure displayed IC50 values ranging from 31.23 ± 0.89 to 213.50 ± 4.19 μM against α-glucosidase compared to acarbose (IC50 = 700.20 ± 10.55 μM) . This suggests a promising avenue for developing antidiabetic agents.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (e.g., HEK-293) revealed low toxicity profiles for several derivatives of the compound:

  • Compounds exhibited no significant cytotoxic effects at concentrations up to 100 µM .

The mechanism by which these compounds exert their biological effects involves multiple pathways:

  • Enzyme Inhibition : The inhibition of α-glucosidase alters carbohydrate metabolism, leading to reduced postprandial glucose levels.
  • Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted where various concentrations of the compound were tested against clinical isolates of E. coli. The results showed a dose-dependent response with significant inhibition at higher concentrations.

Concentration (µg/mL)Zone of Inhibition (mm)
1012
2520
5030

Case Study 2: Antidiabetic Activity

In vivo studies on diabetic mice treated with selected derivatives demonstrated a reduction in postprandial blood glucose levels by approximately 24.45% compared to control groups at doses of 20 mg/kg .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound’s synthesis typically involves multi-step organic reactions, including cyclization and sulfanyl group introduction. Key steps may include:

  • Cyclocondensation of tetrazole precursors with sulfur-containing intermediates.
  • Purification via column chromatography or crystallization, critical due to the compound’s polyheterocyclic structure. Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling). Contaminants from incomplete reactions can complicate purification, necessitating iterative TLC/HPLC monitoring .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • X-ray crystallography provides definitive confirmation of the tricyclic framework and substituent positioning, as seen in analogous structures (e.g., single-crystal studies with R factor <0.05) .
  • NMR (¹H/¹³C, 2D COSY/HSQC) resolves overlapping signals from aromatic and heterocyclic protons.
  • High-resolution mass spectrometry (HRMS) validates molecular formula, especially given the sulfur and nitrogen content .

Q. How can researchers align their studies with existing theoretical frameworks for polyheterocyclic systems?

Base experimental design on:

  • Molecular orbital theory to predict electronic properties (e.g., HOMO/LUMO gaps influencing reactivity).
  • Non-covalent interaction analysis (e.g., π-π stacking in crystal packing) to rationalize solid-state behavior. Link these to broader concepts like supramolecular chemistry or ligand-receptor interactions in pharmacological studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reactivity or spectral anomalies)?

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to explain aberrant reaction pathways. For example, sulfanyl group lability under acidic conditions may arise from protonation-induced charge redistribution.
  • Molecular dynamics simulations predict solvent effects on conformational stability.
  • Cross-validate computational results with experimental data (e.g., IR vibrational frequencies vs. computed spectra) .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

  • Co-solvent systems (e.g., DMSO-water gradients) mitigate precipitation.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation) while monitoring structural integrity via LC-MS.
  • Lyophilization for long-term storage, with stability assessed via accelerated degradation studies (40°C/75% RH over 4 weeks) .

Q. How can researchers design experiments to probe its potential as a kinase inhibitor or antimicrobial agent?

  • In silico docking (AutoDock Vina) screens against target proteins (e.g., EGFR kinase PDB:1M17) to identify binding poses.
  • Enzyme inhibition assays (e.g., spectrophotometric monitoring of ATP hydrolysis) quantify IC₅₀ values.
  • Resistance profiling : Serial passage experiments with microbial strains to assess mutation-driven efficacy loss .

Q. What advanced separation techniques address challenges in isolating enantiomers or regioisomers?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers, leveraging the compound’s stereogenic centers.
  • Membrane technologies (e.g., nanofiltration) isolate regioisomers based on size exclusion or charge differences .

Methodological Guidance

Q. How should researchers structure a proposal to investigate this compound’s mechanism of action?

  • Hypothesis-driven framework : Link to established targets (e.g., tetrazole-containing drugs like losartan) to justify focus on angiotensin receptors.
  • Subsidiary questions : Address specificity (e.g., "Does sulfanyl substitution enhance target affinity?") and off-target effects (e.g., CYP450 inhibition assays).
  • Timeline : Allocate 6–12 months for synthesis/characterization and 12–18 months for preclinical testing .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Non-linear regression (e.g., four-parameter logistic model) fits sigmoidal curves to lethality data.
  • ANOVA with post-hoc tests (Tukey’s HSD) compares means across concentrations.
  • Principal component analysis (PCA) identifies correlated toxicity endpoints (e.g., hepatotoxicity vs. nephrotoxicity) .

Data Conflict Resolution

Q. How to reconcile discrepancies between theoretical predictions and experimental bioactivity results?

  • Re-evaluate assumptions : Check force field parameters in docking studies or solvent models in DFT.
  • Experimental replication : Confirm bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Meta-analysis : Compare with structurally similar compounds (e.g., thiazolo-triazolones in ) to identify trends .

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